2-chloro-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide
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Overview
Description
2-chloro-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide is an aromatic amide compound characterized by the presence of a trifluoromethyl group, a chloro group, and a methyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide typically involves the following steps:
Nitration and Reduction: The starting material, 2-chloro-4-methylbenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Amidation: The amine is then reacted with 3-(trifluoromethyl)benzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of 2-chloro-4-methylbenzoic acid and 3-(trifluoromethyl)aniline.
Scientific Research Applications
2-chloro-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs due to its ability to modulate biological activity.
Agrochemicals: The compound is utilized in the development of herbicides and pesticides.
Material Science: It is explored for its potential use in the synthesis of advanced materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological targets, aiding in the understanding of biochemical pathways.
Mechanism of Action
The mechanism of action of 2-chloro-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-methyl-N-phenylbenzamide
- 4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide
- 2-chloro-N-[3-(trifluoromethyl)phenyl]benzamide
Uniqueness
2-chloro-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its analogs.
Properties
IUPAC Name |
2-chloro-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO/c1-9-5-6-12(13(16)7-9)14(21)20-11-4-2-3-10(8-11)15(17,18)19/h2-8H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNDFBHDKNAHGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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